molecular formula C20H14ClFN2O2S B14111128 1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14111128
M. Wt: 400.9 g/mol
InChI Key: ZAMWAKMUXYLJHB-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core. The compound features a 2-chloro-6-fluorobenzyl group at position 1 and a 2-methylphenyl substituent at position 3. These structural elements are critical in modulating its physicochemical and biological properties. Pyrimidine-2,4(1H,3H)-dione derivatives are renowned for their diverse biological applications, including antiviral, antimicrobial, and enzyme inhibitory activities . The thieno[3,2-d]pyrimidine scaffold, in particular, enhances aromatic stacking interactions and metabolic stability compared to simpler pyrimidine-diones, making it a promising pharmacophore for drug discovery.

Properties

Molecular Formula

C20H14ClFN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H14ClFN2O2S/c1-12-5-2-3-8-16(12)24-19(25)18-17(9-10-27-18)23(20(24)26)11-13-14(21)6-4-7-15(13)22/h2-10H,11H2,1H3

InChI Key

ZAMWAKMUXYLJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the 2-Chloro-6-Fluorobenzyl Group: This step involves the substitution reaction where the 2-chloro-6-fluorobenzyl group is introduced to the thieno[3,2-d]pyrimidine core.

    Introduction of the 2-Methylphenyl Group: This step involves another substitution reaction to introduce the 2-methylphenyl group to the core structure.

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Core: Thieno[2,3-d]pyrimidine (thiophene fused at positions 2,3 vs. 3,2 in the target compound).
  • Substituents : A 2-methylthiazole at position 6 and a phenyl group at position 3.
  • Activity: Exhibits potent antimicrobial activity against Staphylococcus aureus (MIC values lower than Metronidazole and Streptomycin) and moderate activity against Pseudomonas aeruginosa and Candida albicans .
  • Key Findings : The thiazole ring likely enhances target binding via hydrogen bonding and π-π interactions. Alkylation at position 1 reduces antimicrobial efficacy, suggesting steric hindrance or altered electronic properties may limit activity .

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Core: Thieno[2,3-d]pyrimidine.
  • Substituents : A 5-phenyl-1,3,4-oxadiazole at position 6 and alkyl groups (e.g., benzyl) at position 1.
  • Activity : Demonstrates variable antimicrobial activity depending on substituent size and polarity .
  • Key Findings : Oxadiazole rings improve lipophilicity and membrane permeability, but bulky alkyl groups at position 1 reduce potency, aligning with trends observed in other derivatives .

Electron-Withdrawing vs. Electron-Donating Groups

  • The target compound’s 2-chloro-6-fluorobenzyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and receptor binding through hydrophobic interactions. In contrast, analogs with electron-donating groups (e.g., methoxy in 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one) exhibit reduced potency due to decreased electrophilicity .

Position 1 Alkylation

  • Alkylation at position 1 (e.g., benzyl in the target compound vs. thiazole in 14c ) is a double-edged sword: while it may reduce antimicrobial activity by steric interference , it could improve pharmacokinetic properties (e.g., oral bioavailability) by increasing lipophilicity.

Physicochemical and Pharmacokinetic Considerations

Property Target Compound 5-Methyl-6-(2-methylthiazol) Analog 6-Amino-1-(3-chlorophenyl)
Lipophilicity (LogP) High (Cl/F substituents) Moderate (thiazole) Low (amino group)
Solubility Low (aromatic bulk) Moderate High (polar amino)
Metabolic Stability High (halogens) Moderate Low (oxidative deamination)
  • In contrast, amino-substituted analogs (e.g., 6-amino-1-(3-chlorophenyl)pyrimidine-2,4-dione) exhibit higher solubility but lower stability .

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